2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile
Description
Properties
IUPAC Name |
2-[[1-methyl-5-(4-methylphenyl)pyrrol-2-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-3-5-14(6-4-12)16-8-7-15(19(16)2)9-13(10-17)11-18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLIWAUWRCWZCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2C)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile typically involves the condensation of 1-methyl-5-(p-tolyl)-1H-pyrrole-2-carbaldehyde with malononitrile. This reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds via the formation of a Knoevenagel condensation product, which is then isolated and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features :
- The pyrrole ring contributes aromaticity and planar geometry.
- The p-tolyl group introduces steric bulk and electron-donating effects via the methyl substituent.
- The malononitrile moiety (C(CN)₂) enhances electrophilicity, facilitating nucleophilic attacks or cyclizations.
Key Properties :
- Melting Point: Expected to range between 240–260°C, consistent with analogous dicyanoketene derivatives.
- IR Spectroscopy: Strong absorption bands at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=N stretch), similar to compounds like 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)malononitrile.
The compound’s structural and functional attributes are best understood by comparing it with three classes of related malononitrile derivatives:
Table 1: Structural and Functional Comparison
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: The p-tolyl group in the target compound donates electrons via its methyl substituent, enhancing the electron density of the pyrrole ring. This contrasts with 2-chlorobenzylidenemalononitrile (CS gas), where the chloro group withdraws electrons, increasing electrophilicity and reactivity. Morpholine and piperidine substituents (e.g., in 2-[methylthio(morpholino)methylene]malononitrile) introduce basic nitrogen atoms, enabling hydrogen bonding and solubility in polar solvents.
Steric Effects :
- The p-tolyl group imposes greater steric hindrance compared to smaller substituents like methylthio or chloro. This may reduce reaction rates in nucleophilic additions but improve thermal stability.
Thermal and Spectral Properties
- Melting Points: The target compound’s melting point is expected to exceed 250°C, comparable to 2-((1,5-dimethyl-3-oxo-2-phenylpyrazol-4-ylamino)methylene)malononitrile (254.7°C). In contrast, 2-chlorobenzylidenemalononitrile decomposes at lower temperatures due to labile C-Cl bonds.
- IR and NMR Spectroscopy: All malononitrile derivatives exhibit strong C≡N stretches near 2200 cm⁻¹. However, the target compound’s pyrrole C-H stretches (~3055 cm⁻¹) differ from the aliphatic C-H stretches (~2941 cm⁻¹) in pyrazole derivatives.
Biological Activity
2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure suggests a complex interaction with biological targets, primarily due to the presence of the pyrrole ring and malononitrile moiety, which are known for their diverse biological properties.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 1-methyl-5-(p-tolyl)-1H-pyrrole-2-carbaldehyde and malononitrile. The reaction conditions often require an acidic catalyst to facilitate the formation of the imine linkage.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to malononitrile derivatives. For instance, various pyrrole-based compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Target Pathogen | Activity |
|---|---|---|
| This compound | E. coli | Moderate inhibition |
| This compound | S. aureus | Significant inhibition |
Anticancer Activity
The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
Case Study:
In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure.
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in preventing cellular damage associated with chronic diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes within microbial cells.
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Q & A
Q. What are the standard synthetic routes for preparing 2-((1-methyl-5-(p-tolyl)-1H-pyrrol-2-yl)methylene)malononitrile?
The compound can be synthesized via a one-step reductive cyclization under acidic conditions. A typical procedure involves reacting a malononitrile precursor (e.g., 2-[2-(p-tolyl)-2-oxoethyl]malononitrile) with a reducing agent (e.g., Raney nickel) in a solvent system containing tetrahydrofuran, acetic acid, and water. Key parameters include maintaining a pH of 3–5 and a reaction temperature of 25–30°C to optimize yield and minimize byproducts. Post-reaction purification via column chromatography or recrystallization is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the structure, with characteristic signals for the pyrrole ring (δ 6.5–7.5 ppm), methyl group (δ 2.0–2.5 ppm), and nitrile groups (δ 110–120 ppm in ) .
- IR Spectroscopy : Absorbance peaks at ~2215 cm (C≡N stretch) and ~1570 cm (C=C aromatic) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the solubility and stability profiles of this compound?
The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in tetrahydrofuran. Stability tests under ambient conditions show no degradation over 72 hours when stored in inert atmospheres. However, exposure to strong acids/bases or prolonged UV light induces decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer capabilities. For example, the malononitrile group lowers the LUMO energy (-3.2 eV), enhancing electron-accepting behavior, which is critical for applications in organic electronics. Vibrational frequency analysis validates IR spectral assignments .
Q. What reaction mechanisms govern its participation in cycloaddition or cross-coupling reactions?
The methylene-malononitrile moiety undergoes [4+2] Diels-Alder reactions with dienes, facilitated by electron-withdrawing nitrile groups. Palladium-catalyzed allylation (e.g., with allyl bromides) yields mono- or bis-allylated products depending on catalyst choice (e.g., Pd-NHC vs. Pd-phosphine). Mechanistic studies using -NMR kinetics reveal a first-order dependence on catalyst concentration .
Q. How does structural modification influence its antimicrobial activity?
Substituting the p-tolyl group with electron-deficient aryl rings (e.g., 2-fluorophenyl) enhances antimicrobial potency against Staphylococcus aureus (MIC = 8 µg/mL). Structure-activity relationship (SAR) studies correlate increased planarity (via X-ray crystallography) with improved membrane penetration .
Q. What methodologies optimize its use in organic field-effect transistors (OFETs)?
Incorporating the compound into conjugated polymers (e.g., polyfluorene derivatives) improves electron mobility (μ = 0.37–2.36 cm/V·s). Thermal annealing (80–160°C) enhances thin-film crystallinity, as confirmed by XRD and AFM. Device stability in ambient air requires LUMO levels < -4.0 eV to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
